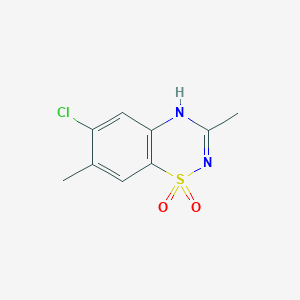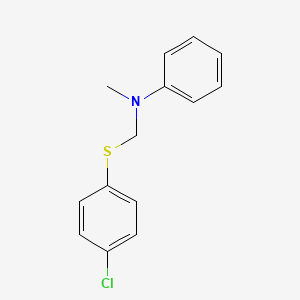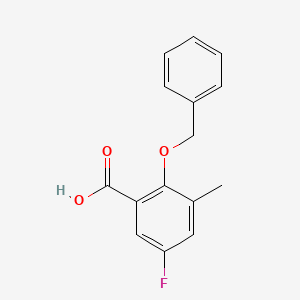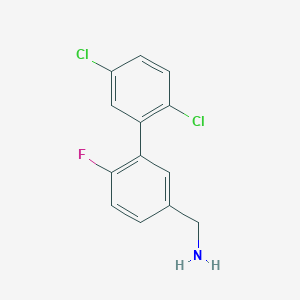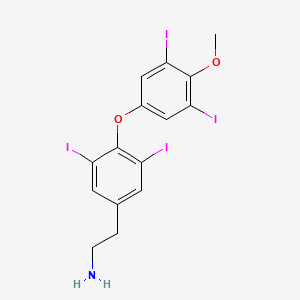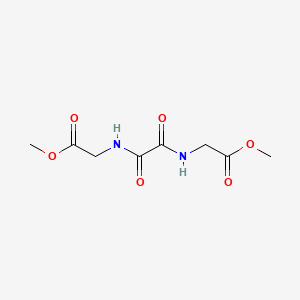
N,N'-Bis(methoxycarbonylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(methoxycarbonylmethyl)oxalamide is an organic compound with the molecular formula C10H14N2O6 It is a derivative of oxalamide, characterized by the presence of methoxycarbonylmethyl groups attached to the nitrogen atoms of the oxalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(methoxycarbonylmethyl)oxalamide can be synthesized through the reaction of oxalic acid diethyl ester with methoxycarbonylmethylamine. The reaction typically involves the following steps:
Formation of Oxalic Acid Diethyl Ester: Oxalic acid reacts with ethanol in the presence of a catalyst to form oxalic acid diethyl ester.
Reaction with Methoxycarbonylmethylamine: The oxalic acid diethyl ester is then reacted with methoxycarbonylmethylamine under controlled conditions to form N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Industrial Production Methods
Industrial production of N,N’-Bis(methoxycarbonylmethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of oxalic acid diethyl ester and methoxycarbonylmethylamine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(methoxycarbonylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxamides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
N,N’-Bis(methoxycarbonylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(methoxycarbonylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar structure but with hydroxy and dimethylphenyl groups.
N,N’-Bis(3,5-dicarboxyphenyl)oxalamide: Contains carboxyphenyl groups instead of methoxycarbonylmethyl groups.
N,N’-Bis(furan-2-ylmethyl)oxalamide: Features furan-2-ylmethyl groups.
Uniqueness
N,N’-Bis(methoxycarbonylmethyl)oxalamide is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H12N2O6 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
methyl 2-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate |
InChI |
InChI=1S/C8H12N2O6/c1-15-5(11)3-9-7(13)8(14)10-4-6(12)16-2/h3-4H2,1-2H3,(H,9,13)(H,10,14) |
Clé InChI |
YBJQRESBPICATB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
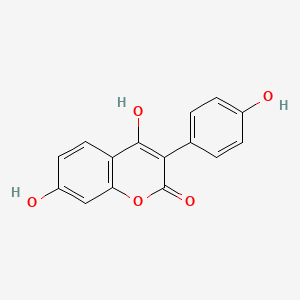
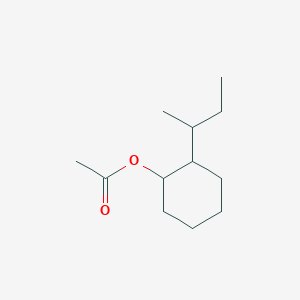
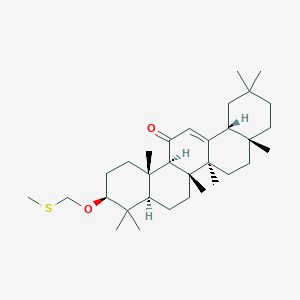
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
